![molecular formula C20H13ClN4S B13884186 5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that features a combination of indazole, pyridine, and sulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
The synthesis of 3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole and pyridine intermediates, followed by the introduction of the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridine moieties, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is investigated as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors .
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and may exhibit similar biological activities, such as anti-inflammatory or anticancer effects.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their diverse chemical and biological properties.
Sulfanyl compounds: These compounds contain sulfanyl groups and are known for their potential therapeutic applications. The uniqueness of 3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of these functional groups, which may result in distinct biological activities and applications .
Propriétés
Formule moléculaire |
C20H13ClN4S |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-2-(1H-indazol-5-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H13ClN4S/c21-14-4-6-15(7-5-14)26-19-16-2-1-9-22-20(16)24-18(19)12-3-8-17-13(10-12)11-23-25-17/h1-11H,(H,22,24)(H,23,25) |
Clé InChI |
HCDZITICGMCDBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)NN=C5)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


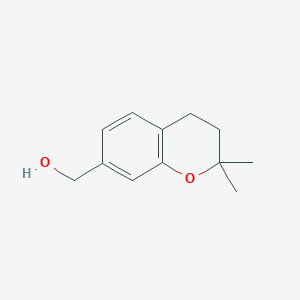

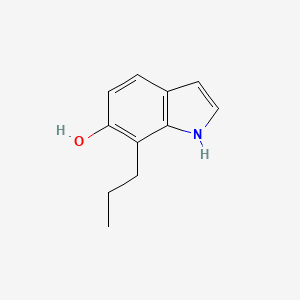
![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
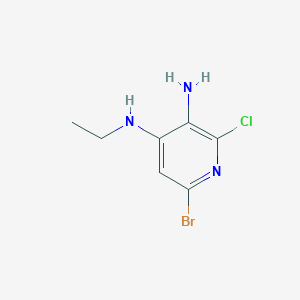
![3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid](/img/structure/B13884134.png)

![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
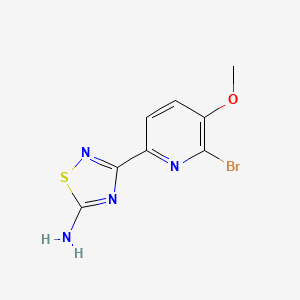
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
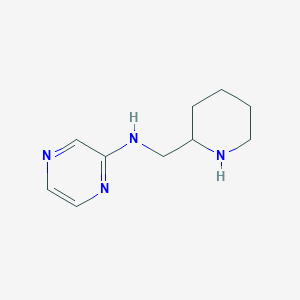
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)

